molecular formula C14H17BrFNO3 B1434234 N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine CAS No. 1704073-63-1

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine

Cat. No. B1434234
M. Wt: 346.19 g/mol
InChI Key: OYPRGPMXPZQIOG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine (NBFCOH) is an organofluorine compound with a variety of uses in synthetic organic chemistry. It is a versatile reagent used in a range of reactions, including alkylation, acylation, and cyclopropanation. NBFCOH is also a useful building block for the synthesis of other compounds, such as heterocycles, peptides, and nucleosides. It is highly reactive and can be used to generate or modify a wide range of compounds.

Mechanism Of Action

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is a highly reactive compound and can be used to generate or modify a wide range of compounds. It can be used as a catalyst for the synthesis of heterocycles and peptides, as well as for the synthesis of polymers, nanoparticles, and other materials. It can also be used to introduce fluorine atoms into organic compounds, which can affect their physical and chemical properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine are not well understood. It is known to be highly reactive and can be used to generate or modify a wide range of compounds. It is also known to be toxic and can cause irritation to the skin and eyes.

Advantages And Limitations For Lab Experiments

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is a versatile reagent with a variety of uses in synthetic organic chemistry. It is highly reactive and can be used to generate or modify a wide range of compounds. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with care.

Future Directions

Future research on N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine could focus on its use in drug discovery, materials science, and other areas. It could also be used to synthesize novel compounds with potential therapeutic properties. Additionally, research could be conducted to better understand its biochemical and physiological effects. Finally, further research could be conducted to explore its potential uses in other areas, such as catalysis, energy storage, and environmental remediation.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it is used as a catalyst for the synthesis of heterocycles and peptides. In drug discovery, it is used to synthesize novel compounds with potential therapeutic properties. In materials science, it is used to synthesize polymers, nanoparticles, and other materials with unique properties.

properties

IUPAC Name

(2-bromo-N-cyclopropyl-4-fluoroanilino) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO3/c1-14(2,3)19-13(18)20-17(10-5-6-10)12-7-4-9(16)8-11(12)15/h4,7-8,10H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRGPMXPZQIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON(C1CC1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134902
Record name Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine

CAS RN

1704073-63-1
Record name Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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